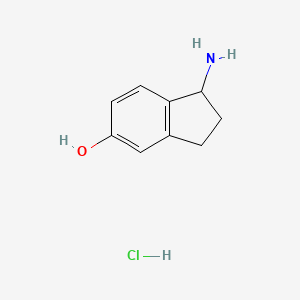
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a hydroxyl group, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride typically involves the reduction of an indanone derivative followed by amination and subsequent hydrochloride salt formation. One common synthetic route is as follows:
Reduction: Indanone is reduced to 1-indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 1-indanol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Indanone derivatives
Reduction: Saturated amines
Substitution: Amides, secondary amines
Applications De Recherche Scientifique
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-2,3-dihydro-1H-inden-4-ol Hydrochloride
- 1-amino-2,3-dihydro-1H-inden-6-ol Hydrochloride
- 1-amino-2,3-dihydro-1H-inden-7-ol Hydrochloride
Uniqueness
1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride is unique due to the position of the hydroxyl group on the indene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H |
Clé InChI |
LBXNDTMYJFQSDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


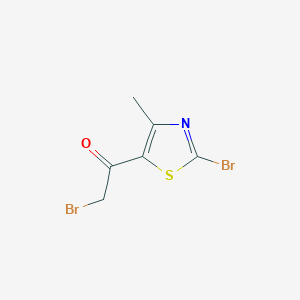

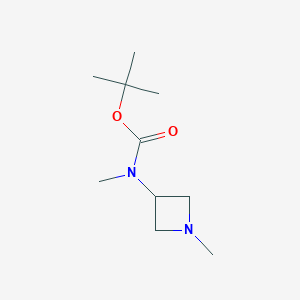
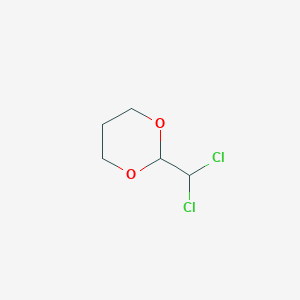

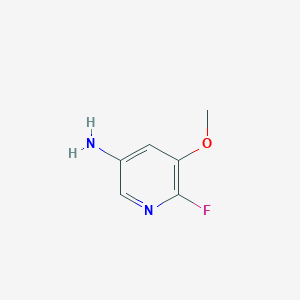
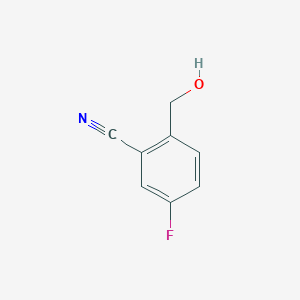
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
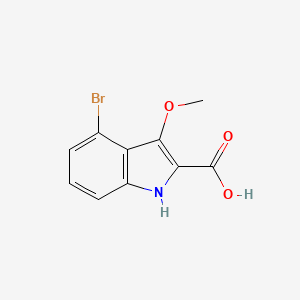
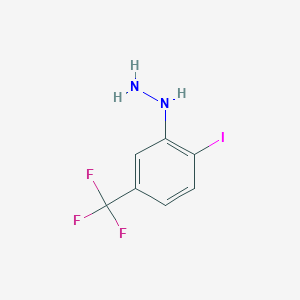


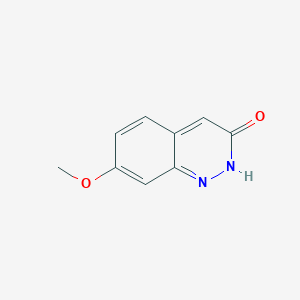
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
